Mycobactin-IN-2

Description

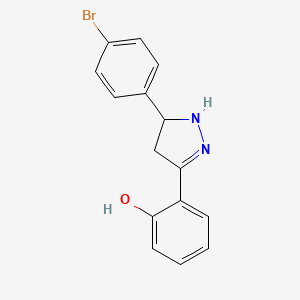

The exact mass of the compound 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is 316.02113 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSOKDMOVPQBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of Mycobactin in Mycobacterium tuberculosis Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential micronutrient for virtually all living organisms, serving as a critical cofactor in numerous cellular processes. For the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, acquiring iron from its host is a formidable challenge and a prerequisite for survival, replication, and pathogenesis. The host actively sequesters iron as a key defense mechanism, creating an iron-scarce environment within the macrophage phagosome where the bacterium resides. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered on the production of high-affinity iron chelators known as siderophores. This guide provides an in-depth examination of mycobactin, the primary siderophore of M. tuberculosis, detailing its structure, biosynthesis, regulatory networks, and central role in virulence. We further explore the experimental methodologies used to study this system and highlight its potential as a prime target for novel anti-tubercular drug development.

The Mycobactin Siderophore System: Structure and Function

M. tuberculosis produces two distinct, yet functionally related, classes of siderophores:

-

Carboxymycobactin (cMBT): A more polar, water-soluble form that is secreted into the extracellular environment to scavenge for iron.[1] It can efficiently extract iron from host iron-binding proteins such as transferrin and lactoferrin.[2]

-

Mycobactin (MBT): A lipophilic, cell-wall-associated form that acts as a membrane ionophore.[1][3] It is believed to accept iron from the iron-laden carboxymycobactin (ferri-cMBT) at the cell envelope for transport into the cytoplasm.[2][4]

The core structure of mycobactin is a complex polyketide-peptide hybrid, characterized by a salicyl group, two hydroxylated lysine residues, and a long fatty acyl tail that anchors it to the mycobacterial cell envelope.[5][6] This lipophilic nature is crucial for its function within the lipid-rich cell wall of M. tuberculosis.[2]

The Mycobactin Biosynthesis Pathway

The production of mycobactin is a complex, energy-intensive process orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA through mbtN).[1][7] This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[8]

Key enzymatic steps include:

-

Salicylate Synthesis: MbtI, a salicylate synthase, converts chorismate to salicylate, the foundational aromatic ring of the siderophore.[9]

-

Activation: MbtA activates salicylate by adenylation, preparing it for incorporation into the growing molecule.[10]

-

Core Assembly: A megasynthase complex involving MbtB, MbtE, and MbtF assembles the peptide backbone.[8] MbtB is responsible for incorporating the activated salicylate.[11]

-

Acylation: Enzymes encoded by the mbt-2 gene cluster, including MbtK, are responsible for adding the fatty acyl side chain to the central lysine residue.[12][13]

-

Hydroxylation: Recent studies support a "hydroxylation last" model, where deoxymycobactins are synthesized first and then hydroxylated by the enzyme MbtG to form the final mycobactin structure.[12]

The biosynthesis pathway is a critical virulence-conferring pathway, and its disruption renders the bacterium unable to thrive in iron-limited conditions.[12]

Regulation of Mycobactin Synthesis: A Tightrope Walk

Given that iron can be toxic in excess, M. tuberculosis tightly regulates mycobactin synthesis to match iron availability in its microenvironment.[2][14] This regulation is primarily controlled by two key proteins:

-

IdeR (Iron-dependent Regulator): In iron-replete conditions, IdeR binds Fe²⁺, forming a complex that functions as a transcriptional repressor. This IdeR-Fe²⁺ complex binds to specific DNA sequences ("iron boxes") in the promoter regions of the mbt genes, blocking their transcription.[12][15]

-

HupB (Histone-like Protein): Under iron-limiting conditions, the IdeR-Fe²⁺ complex does not form, relieving the repression. HupB then acts as a positive regulator, binding to the promoter region of the mbt genes and promoting their transcription.[2][15]

This dual-control mechanism ensures that the energetically costly process of siderophore synthesis is only activated when absolutely necessary for survival.[14]

The Mechanism of Iron Acquisition and Transport

The acquisition of iron via the mycobactin system is a multi-step process involving export of the siderophore, chelation of iron, and import of the ferri-siderophore complex.

-

Export: Desferri-carboxymycobactin is exported out of the cell by specific transport systems, including MmpS4/MmpL4 and MmpS5/MmpL5.[4][16] These transporters are also implicated in the biosynthesis of the siderophores themselves.[16]

-

Scavenging: Secreted cMBT captures ferric iron (Fe³⁺) from the host environment, forming a stable ferri-cMBT complex.[4]

-

Iron Transfer: The ferri-cMBT complex is thought to shuttle the iron back to the cell surface, where the iron is transferred to the cell-wall-associated mycobactin (MBT).[2] The protein HupB may play a role in mediating this transfer.[4]

-

Import: The ferri-MBT complex is then transported across the cell envelope. The Esx-3 secretion system is required for the utilization of iron bound by mycobactin.[17] The final step of moving iron into the cytoplasm is mediated by the IrtAB iron transporter, which likely reduces Fe³⁺ to Fe²⁺ during transport.[4]

Recent evidence also suggests that M. tuberculosis can package mycobactin into membrane vesicles, which can be released to scavenge iron and support the growth of other iron-starved mycobacteria.[18]

Quantitative Analysis of Mycobactin's Role in Virulence

The essentiality of mycobactin for virulence has been demonstrated through numerous genetic and pharmacological studies. Disruption of the mycobactin biosynthesis pathway severely attenuates the pathogen's ability to grow in iron-poor conditions and within host cells.

| Study Type | Strain / Compound | Key Finding | Quantitative Result | Reference |

| Gene Deletion | M. tuberculosis ΔmbtB | Impaired growth in low-iron media and macrophages. | Unable to replicate in THP-1 macrophages, whereas wild-type grew >10-fold. | [11] |

| Gene Deletion | M. tuberculosis ΔmbtE | Attenuated for growth and virulence. | Significantly reduced bacterial load in the lungs and spleens of infected mice compared to wild-type. | [1] |

| Gene Deletion | M. tuberculosis ΔmmpS4/S5 | Strongly attenuated virulence in mice. | ~10,000-fold lower bacterial burden in mouse lungs compared to wild-type. | [16] |

| Inhibitor Study | Salicyl-AMS (MbtA inhibitor) | Inhibits M. tuberculosis growth in vitro. | MIC of 0.5 µg/mL in iron-depleted media. | [19] |

| Inhibitor Efficacy | Salicyl-AMS (MbtA inhibitor) | Inhibited M. tuberculosis growth in a murine model. | 0.87 to 1.10-log₁₀ lower CFU burden in lungs of treated mice vs. controls after 2 weeks. | [19] |

Experimental Protocols for Studying Mycobactin

Investigating the mycobactin system requires specialized methodologies to handle the unique properties of mycobacteria and their siderophores.

Mycobactin Extraction and Quantification

Objective: To isolate and measure the amount of mycobactin produced by M. tuberculosis.

Methodology:

-

Culture: Grow M. tuberculosis in an iron-deficient medium, such as Proskauer and Beck (P&B) medium containing 0.02 µg Fe/mL, to induce siderophore production.[20] A parallel culture in iron-replete medium (e.g., 8-12 µg Fe/mL) serves as a negative control.[20]

-

Harvesting: Pellet bacterial cells by centrifugation. The supernatant contains the secreted carboxymycobactin (cMBT), while the cell pellet contains the cell-associated mycobactin (MBT).

-

Extraction (MBT): Resuspend the cell pellet in ethanol and incubate to extract the lipophilic MBT. Centrifuge to remove cell debris and collect the ethanol supernatant.

-

Extraction (cMBT): Acidify the culture supernatant and extract with a solvent like chloroform or ethyl acetate to isolate cMBT.

-

Quantification (Chrome Azurol S - CAS Assay): This is a universal colorimetric assay for siderophores.

-

Prepare a CAS-iron-hexadecyltrimethylammonium bromide complex, which is blue.

-

Add the siderophore-containing extract. The siderophore will remove iron from the dye complex, causing a color change from blue to orange/yellow.

-

Measure the change in absorbance at ~630 nm. The amount of siderophore is proportional to the color change, which can be quantified against a standard curve.

-

Virulence Assessment in Mouse Models

Objective: To determine the contribution of mycobactin biosynthesis to M. tuberculosis virulence in vivo.

Methodology:

-

Strains: Use a wild-type virulent strain of M. tuberculosis (e.g., H37Rv), a mycobactin biosynthesis mutant (e.g., ΔmbtB), and a complemented strain (mutant with the gene re-introduced) as a control.

-

Infection Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[21][22]

-

Infection Route: Administer a low-dose aerosol infection to mimic the natural route of transmission. This deposits a controlled number of bacteria (~100-200 CFU) into the lungs.[21]

-

Time Course: At specific time points post-infection (e.g., 1, 4, 8, 16 weeks), euthanize cohorts of mice.

-

Bacterial Burden: Harvest organs (lungs, spleen, liver), homogenize the tissue, and plate serial dilutions onto Middlebrook 7H11 agar.

-

CFU Enumeration: After 3-4 weeks of incubation, count the number of colonies to determine the bacterial load (Colony Forming Units - CFU) per organ.

-

Analysis: Compare the CFU counts between mice infected with the wild-type, mutant, and complemented strains. A significant reduction in CFU for the mutant strain indicates attenuation of virulence. Survival studies can also be conducted to compare time-to-death between groups.

Targeting Mycobactin Biosynthesis for Drug Development

The mycobactin biosynthesis pathway is an exceptionally attractive target for novel anti-tubercular therapeutics for several reasons:

-

Essential for Virulence: As demonstrated, it is indispensable for in-host survival.[1][11]

-

Conserved Pathway: The pathway is conserved among mycobacteria but absent in mammals, suggesting that inhibitors would have high specificity and low host toxicity.[7][10]

-

Novel Mechanism of Action: Targeting this pathway would provide a new strategy to combat the growing threat of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[7]

Significant efforts have focused on developing inhibitors against key enzymes in the pathway, particularly MbtA and MbtI, which catalyze the initial steps.[23][24] Salicyl-AMS, a nucleoside analog that mimics the salicyl-AMP intermediate, is a well-characterized inhibitor of MbtA that has shown efficacy in vitro and in murine infection models, validating this strategy.[19] Future work in this area involves the discovery of non-nucleoside inhibitors with improved pharmacokinetic profiles and the exploration of other enzymatic targets within the pathway.[14][25]

Conclusion

Mycobactin is not merely a passive iron scavenger but the central component of a highly regulated and essential virulence system in Mycobacterium tuberculosis. Its complex biosynthesis, intricate transport machinery, and direct impact on the pathogen's ability to survive within the host underscore its importance. A thorough understanding of this system, from the molecular genetics of its production to its function in the host-pathogen interface, continues to provide critical insights into tuberculosis pathogenesis. The mycobactin pathway remains a validated and promising target for the development of the next generation of anti-tubercular drugs, offering a novel mechanism to disarm this formidable pathogen by starving it of an essential nutrient.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structure of mycobactin T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mycobactin Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. Lipidomic Analysis Links Mycobactin Synthase K to Iron Uptake and Virulence in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a Siderophore Export System Essential for Virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Use of mouse models to study the variability in virulence associated with specific genotypic lineages of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. approaches-for-targeting-the-mycobactin-biosynthesis-pathway-for-novel-anti-tubercular-drug-discovery-where-we-stand - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Discovery and History of Mycobactin Siderophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Critical Role of Iron in Mycobacterial Pathogenesis

Iron is an indispensable nutrient for virtually all living organisms, acting as a crucial cofactor in a myriad of essential cellular processes, including DNA synthesis, respiration, and detoxification of reactive oxygen species. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host is a critical determinant of its ability to establish and maintain an infection. The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity, thereby creating an iron-scarce environment for invading pathogens. To overcome this limitation, mycobacteria have evolved sophisticated and highly efficient mechanisms to scavenge iron from their surroundings.

Siderophores: Nature's High-Affinity Iron Chelators

Siderophores are small, high-affinity iron-chelating molecules produced by bacteria, fungi, and some plants to acquire iron from their environment. These molecules play a pivotal role in the virulence of many pathogenic bacteria by enabling them to compete for iron with the host's iron-binding proteins, such as transferrin and lactoferrin.

Mycobactins: The Key to Mycobacterial Iron Acquisition

Mycobacteria employ a unique class of siderophores known as mycobactins to fulfill their iron requirements. These lipid-soluble molecules are essential for the survival and proliferation of pathogenic mycobacteria within the host. The mycobactin system comprises two distinct but functionally related types of siderophores: the cell wall-associated mycobactins and the secreted, water-soluble carboxymycobactins. Together, they form a powerful iron acquisition machinery that is a key virulence factor and an attractive target for the development of novel anti-tubercular drugs.

Discovery and History of Mycobactins

Early Observations and the "Essential Growth Factor"

The story of mycobactin began with the observation that certain species of mycobacteria, particularly Mycobacterium paratuberculosis (the causative agent of Johne's disease in cattle), were exceptionally difficult to cultivate in the laboratory. It was discovered that their growth was dependent on the presence of an "essential growth factor" found in extracts of other mycobacteria. This factor was later named mycobactin.

Elucidation of the Structure of Mycobactin

The chemical structure of mycobactin was a significant scientific challenge. Through meticulous chemical degradation and spectroscopic analysis, the core structure of mycobactin was elucidated. It was revealed to be a complex molecule with a central core composed of a salicylic acid or a 6-methyl salicylic acid residue, two hydroxylated amino acids, and a long alkyl chain, which confers its lipophilic character.

Identification of Carboxymycobactin: The Soluble Counterpart

Further research led to the discovery of a water-soluble form of mycobactin, termed carboxymycobactin. Unlike the highly lipophilic mycobactins that remain associated with the mycobacterial cell wall, carboxymycobactins are secreted into the extracellular environment to scavenge for iron. They possess a shorter, dicarboxyl fatty acid tail, which accounts for their increased solubility.

Structure and Physicochemical Properties

Core Chemical Structure

Mycobactins are a family of siderophores characterized by a core structure consisting of a salicylic acid or a substituted salicylic acid moiety linked to two hydroxylated amino acids, one of which is N-acylated with a long fatty acid chain. This structure provides the necessary coordination sites for ferric iron.

Lipophilic Nature of Mycobactin vs. Hydrophilic Nature of Carboxymycobactin

The key difference between mycobactins and carboxymycobactins lies in the length and nature of their fatty acyl chains. Mycobactins possess long, saturated or unsaturated fatty acid chains (typically C16-C22), rendering them highly lipophilic and causing them to be retained within the mycobacterial cell envelope. In contrast, carboxymycobactins have shorter, dicarboxylic fatty acid chains (C6-C10), which increases their polarity and allows for their secretion into the aqueous extracellular milieu.

Iron-Binding Affinity

Mycobactins exhibit an exceptionally high affinity for ferric iron (Fe³⁺). This high affinity is crucial for their ability to wrest iron from host iron-binding proteins.

| Parameter | Value | Reference |

| Iron-Binding Affinity (log β₁₁₀) of Mycobactin J | ~43 | [1][2] |

Mycobactin Biosynthesis

The mbt Gene Cluster

The biosynthesis of mycobactins is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[3][4] This cluster contains genes for the synthesis of the salicylate core, the non-ribosomal peptide synthetases (NRPSs) responsible for assembling the peptide backbone, and enzymes for tailoring the final molecule.

A Revised Biosynthetic Model: The "Hydroxylation Last" Pathway

Initial models of mycobactin biosynthesis proposed an early hydroxylation of lysine. However, more recent studies have led to a revised "hydroxylation last" model.[1] This model posits that the core structure of mycobactin is assembled first, and the hydroxylation of the lysine residues occurs as one of the final steps in the pathway.

Key Enzymes in the Biosynthetic Pathway

Several key enzymes are involved in the mycobactin biosynthetic pathway, including:

-

MbtA: A salicyl-AMP ligase that activates salicylate for incorporation into the mycobactin core.

-

MbtB, MbtE, MbtF: Non-ribosomal peptide synthetases that assemble the peptide backbone.[5]

-

MbtG: A hydroxylase responsible for the late-stage hydroxylation of lysine residues.[1]

-

MbtI: A salicylate synthase that produces the salicylic acid precursor.

Regulation of Mycobactin Biosynthesis

The production of mycobactins is tightly regulated in response to the availability of iron, ensuring that these energetically expensive molecules are only synthesized when needed.

The Iron-Dependent Regulator (IdeR): A Classic Repressor

Under iron-replete conditions, the iron-dependent regulator (IdeR) protein binds to Fe²⁺ and acts as a transcriptional repressor. The IdeR-Fe²⁺ complex binds to specific DNA sequences, known as "iron boxes," in the promoter regions of the mbt genes, thereby blocking their transcription.

HupB: A Positive Regulator

In contrast to the repressive role of IdeR, the histone-like protein HupB has been identified as a positive regulator of mycobactin biosynthesis.[3][6] Under iron-limiting conditions, HupB binds to the promoter regions of the mbt genes and enhances their transcription.

A Dual-Control Signaling Pathway

The regulation of mycobactin biosynthesis is therefore a finely tuned process controlled by the opposing actions of IdeR and HupB, allowing the mycobacterium to precisely modulate siderophore production in response to fluctuating iron levels in the host environment.

Caption: Regulation of mycobactin biosynthesis by IdeR and HupB.

Role of Mycobactins in Mycobacterial Virulence

Iron Scavenging from the Host Environment

The primary role of mycobactins in virulence is their ability to efficiently scavenge iron from the host. Carboxymycobactins are secreted to capture iron from host proteins like transferrin and ferritin. The resulting iron-carboxymycobactin complex is then taken up by the mycobacterium, where the iron is transferred to the cell wall-associated mycobactin before being transported into the cytoplasm.

Attenuation of Virulence in Mycobactin-Deficient Mutants

The critical role of mycobactins in mycobacterial pathogenesis is underscored by the fact that mutants unable to synthesize these siderophores are significantly attenuated in virulence.[2][7] These mutants exhibit impaired growth in iron-limited media and within macrophages, and show a reduced ability to cause disease in animal models.[7]

| Organism | Mutant | Animal Model | Reduction in Bacterial Load (CFU) | Reference |

| Mycobacterium tuberculosis | ΔmbtE | Guinea Pig | Significantly reduced bacillary load in organs compared to wild-type. | [7] |

Experimental Protocols

Isolation and Purification of Mycobactins

Objective: To isolate and purify mycobactins from mycobacterial cultures.

Methodology:

-

Culture: Grow the mycobacterial strain in an iron-deficient liquid medium to induce mycobactin production.

-

Extraction:

-

For cell-associated mycobactins, harvest the bacterial cells by centrifugation. Extract the cell pellet with a mixture of chloroform and methanol.

-

For secreted carboxymycobactins, use the culture supernatant. Acidify the supernatant and extract with ethyl acetate.

-

-

Purification:

-

Concentrate the organic extracts under reduced pressure.

-

Purify the crude mycobactin extract using column chromatography on silica gel or a similar stationary phase.

-

Monitor the purification process by thin-layer chromatography (TLC) and a siderophore detection spray (e.g., Chrome Azurol S).

-

-

Characterization: Confirm the identity and purity of the isolated mycobactins using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

Objective: To detect and quantify siderophore production by mycobacteria.

Principle: The CAS assay is a universal colorimetric method for detecting siderophores. The assay solution contains a complex of the dye Chrome Azurol S, ferric iron (Fe³⁺), and a detergent (hexadecyltrimethylammonium bromide - HDTMA). This complex is blue. When a siderophore is present, it removes the iron from the dye complex, causing a color change from blue to orange/yellow.

Methodology:

-

Preparation of CAS Agar Plates:

-

Prepare a CAS stock solution by dissolving CAS, FeCl₃, and HDTMA in appropriate solvents.[5]

-

Autoclave a suitable agar medium (e.g., Middlebrook 7H10) and cool to 50°C.

-

Aseptically add the CAS stock solution to the molten agar and pour into petri dishes.

-

-

Inoculation: Spot or streak the mycobacterial culture onto the CAS agar plates.

-

Incubation: Incubate the plates at the appropriate temperature for mycobacterial growth.

-

Observation: Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

In Vitro and In Vivo Assessment of Mycobacterial Growth

Objective: To assess the growth of wild-type and mycobactin-deficient mycobacterial strains.

In Vitro Growth:

-

Culture Media: Use a standard mycobacterial growth medium such as Middlebrook 7H9 broth or 7H10 agar.

-

Iron Conditions: Prepare media with varying iron concentrations (iron-replete and iron-deficient) to assess iron-dependent growth.

-

Inoculation and Incubation: Inoculate the media with the mycobacterial strains and incubate at 37°C.

-

Growth Measurement: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) for liquid cultures or by counting colony-forming units (CFUs) for solid cultures.

In Vivo Growth (Macrophage Infection Model):

-

Cell Culture: Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1).

-

Infection: Infect the macrophage monolayer with the mycobacterial strains at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a defined period.

-

Lysis and CFU Enumeration: Lyse the macrophages at different time points post-infection and plate the lysates on solid medium to determine the intracellular bacterial load (CFUs).

Generation of Mycobactin-Deficient Mutants via Homologous Recombination

Objective: To create a knockout mutant of a gene in the mycobactin biosynthesis pathway.

Caption: Experimental workflow for generating a gene knockout mutant.

Mycobactin Biosynthesis as a Drug Target

Rationale for Targeting the Mycobactin Pathway

The mycobactin biosynthesis pathway presents an attractive target for the development of new anti-tubercular drugs for several reasons:

-

Essentiality: Mycobactin is essential for the virulence of M. tuberculosis.[2][7]

-

Specificity: The mycobactin biosynthesis pathway is unique to mycobacteria and is absent in humans, suggesting that inhibitors of this pathway are likely to have low host toxicity.

-

Novelty: Targeting this pathway represents a novel mechanism of action, which is crucial in the face of rising antibiotic resistance.

Current Strategies and Inhibitors

Several strategies are being explored to target the mycobactin pathway, including:

-

Inhibition of Key Enzymes: Designing small molecule inhibitors that target essential enzymes in the pathway, such as MbtA and MbtI.

-

Trojan Horse Approach: Synthesizing conjugates of siderophores with antibiotics. The mycobacterium actively takes up the siderophore-drug conjugate, delivering the antibiotic to its intracellular target.

Conclusion and Future Perspectives

Mycobactin siderophores are fascinating and complex molecules that are central to the pathogenesis of mycobacteria. Since their discovery as an "essential growth factor," our understanding of their structure, biosynthesis, regulation, and role in virulence has grown immensely. The elucidation of the mycobactin biosynthetic pathway has not only provided fundamental insights into mycobacterial physiology but has also opened up new avenues for the development of novel therapeutics to combat tuberculosis. Future research in this area will likely focus on further dissecting the intricate regulatory networks that control mycobactin production, understanding the precise mechanisms of mycobactin transport across the complex mycobacterial cell envelope, and developing potent and specific inhibitors of the mycobactin pathway for clinical use.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Siderophore Detection assay [protocols.io]

- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of mycobactin biosynthesis leads to attenuation of Mycobacterium tuberculosis for growth and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycobactins M, S, T, and J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient, from their host environment. By chelating ferric iron with high affinity, mycobactins play a crucial role in the survival and pathogenesis of mycobacteria, including the infamous Mycobacterium tuberculosis. The core structure of mycobactins consists of a salicylic acid or a derivative, two modified lysine residues, and a fatty acid acyl chain, which contributes to their lipophilicity and association with the mycobacterial cell envelope. Variations in this core structure give rise to different types of mycobactins, each with unique properties and produced by different mycobacterial species. This guide provides a detailed technical overview of four key mycobactin types: M, S, T, and J, focusing on their structural differences, physicochemical properties, biosynthesis, and methods for their study.

Core Structures and Comparative Analysis

The fundamental structure of mycobactins is a complex assembly of amino acids and fatty acids, creating a hexadentate chelator for ferric iron. The primary variations among mycobactins M, S, T, and J lie in the length and saturation of the acyl chain, the presence or absence of methyl groups on the core structure, and the stereochemistry of certain chiral centers.

Mycobactin M , produced by Mycobacterium marinum, is characterized by the presence of smaller acyl groups, specifically acetyl and propionyl residues, at the hydroxamic acid center of the mycobactic acid moiety[1].

Mycobactin S , isolated from Mycobacterium smegmatis, a non-pathogenic, fast-growing species, has a nucleus that is structurally identical to mycobactin T. The key difference lies in the optical configuration at the β-carbon atom of the hydroxy acid fragment[2].

Mycobactin T , the siderophore of Mycobacterium tuberculosis, is a well-characterized mycobactin. It exists in both a cell-wall-associated lipophilic form and a more hydrophilic, water-soluble form (carboxymycobactin) that is secreted[3][4]. The length of the acyl chain in mycobactin T can vary from 14 to 21 carbon atoms[5].

Mycobactin J , commercially available and isolated from Mycobacterium avium subsp. paratuberculosis, is essential for the in vitro growth of this pathogen[6]. Its structure and absolute configuration have been determined, providing a reference for other mycobactins[3].

Quantitative Data Presentation

A comparative summary of the known quantitative properties of mycobactins M, S, T, and J is presented below. It is important to note that experimental data for some of these properties are not uniformly available for all mycobactin types, and some values are computed estimates.

| Property | Mycobactin M | Mycobactin S | Mycobactin T | Mycobactin J |

| Molecular Formula | C27H37N5O10[7] | C44H69N5O10[8] | Variable (dependent on acyl chain) | C45H71N5O10[9] |

| Molecular Weight ( g/mol ) | 591.6[7] | 828.0[8] | Variable (approx. 850-950) | 842.1[9] |

| logP (calculated) | 0.2[7] | 8.6[8] | Highly lipophilic | 9.0[9] |

| Solubility | Sparingly soluble in water | Insoluble in water | Insoluble in water | Amphiphilic |

| Iron (Fe³⁺) Stability Constant (log β₁₁₀) | Not reported | Not reported | Not reported | ~ 43[10][11] |

| Producing Organism | Mycobacterium marinum[1] | Mycobacterium smegmatis | Mycobacterium tuberculosis[3] | Mycobacterium avium subsp. paratuberculosis[6] |

Mycobactin Biosynthesis Pathways

The biosynthesis of mycobactins is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster. This process involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The core scaffold is assembled from salicylic acid, serine, and two lysine residues, followed by the addition of a fatty acyl chain. The specific enzymes and gene organization within the mbt cluster can vary between mycobacterial species, leading to the structural diversity of mycobactins.

General Mycobactin Biosynthesis Pathway

The biosynthesis of the mycobactin core is initiated by the activation of salicylic acid by MbtA. This activated salicylate is then transferred to the MbtB protein. A series of NRPS and PKS modules (MbtB, MbtC, MbtD, MbtE, MbtF) then assemble the core structure by incorporating and modifying serine and lysine residues. The final steps involve the attachment of a fatty acyl chain, a process that is not yet fully elucidated but involves other mbt gene products.

Caption: Generalized mycobactin biosynthesis pathway.

Comparative Biosynthesis of M, S, T, and J

The structural differences in mycobactins M, S, T, and J arise from variations in the enzymatic machinery encoded by the mbt gene clusters of their respective producing organisms.

-

Mycobacterium marinum (Mycobactin M): The mbt gene cluster in M. marinum is responsible for the incorporation of smaller acyl groups (acetyl or propionyl)[1]. This suggests a difference in the acyl-CoA ligase or acyltransferase specificity compared to other mycobacteria.

-

Mycobacterium smegmatis (Mycobactin S): The mbt gene cluster in M. smegmatis is highly homologous to that of M. tuberculosis[1]. The key difference leading to the altered stereochemistry in mycobactin S likely resides in the specific domains of the NRPS/PKS enzymes responsible for chiral synthesis.

-

Mycobacterium tuberculosis (Mycobactin T): The mbt gene cluster in M. tuberculosis is well-characterized and consists of mbtA-J genes responsible for the core synthesis[3][12].

-

Mycobacterium avium subsp. paratuberculosis (Mycobactin J): This subspecies has a defective mycobactin synthesis pathway, making it dependent on exogenous mycobactin J for growth[6]. The genetic basis for this defect lies in mutations within the mbt gene cluster[2].

Caption: Key differences in mycobactin biosynthesis.

Experimental Protocols

Isolation and Purification of Mycobactins

This protocol outlines a general method for the isolation and purification of mycobactins from mycobacterial cultures, which can be adapted for specific mycobactin types.

1. Mycobacterial Culture and Harvest:

-

Grow the desired Mycobacterium species in an iron-deficient liquid medium to induce mycobactin production.

-

Harvest the bacterial cells by centrifugation at 10,000 x g for 20 minutes.

2. Extraction of Mycobactins:

-

Resuspend the cell pellet in ethanol and incubate with shaking for 24 hours at room temperature to extract the lipophilic mycobactins.

-

Centrifuge to remove cell debris and collect the ethanol supernatant.

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Concentrate the ethanol extract under reduced pressure.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient could be from 10% to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile at 310 nm (for the salicyl moiety) and 450 nm (for the iron-mycobactin complex if iron is present).

-

Collect the fractions corresponding to the mycobactin peaks.

Caption: Workflow for mycobactin purification by HPLC.

Structural Characterization

1. Mass Spectrometry (MS):

-

Analyze the purified mycobactin fractions by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure of the acyl chain and other components.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified mycobactin in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify the different chemical groups present in the molecule.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to fully assign the structure.

Conclusion

Mycobactins M, S, T, and J represent a fascinating family of siderophores with subtle yet significant structural variations that impact their physicochemical properties and biological roles. Understanding these differences is crucial for researchers in the fields of mycobacterial physiology, pathogenesis, and drug development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and comparative analysis of these important molecules. Further research into the specific enzymatic steps that govern the biosynthesis of each mycobactin type will undoubtedly open new avenues for the development of novel anti-tubercular agents that target iron acquisition.

References

- 1. Participation of fad and mbt Genes in Synthesis of Mycobactin in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complete genome sequence of Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Mycobacterium tuberculosis gene cluster encoding the biosynthetic enzymes for assembly of the virulence-conferring siderophore mycobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of High Performance Liquid Chromatography to Speciate and Characterize the Epidemiology of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Mycobactin | C27H37N5O10 | CID 3083702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mycobactin S | C44H69N5O10 | CID 443713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mycobactin J | C45H71N5O10 | CID 135449521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A reevaluation of iron binding by Mycobactin J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Mechanism of Iron Acquisition by Mycobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a wide range of cellular processes, from respiration to DNA synthesis. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence. Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved a sophisticated and highly efficient system to scavenge iron, a metal that is tightly sequestered by the host. Central to this system is a class of small, lipophilic molecules known as mycobactins. This technical guide provides an in-depth exploration of the mechanism of iron acquisition by mycobactin, detailing the molecular players, transport pathways, and regulatory networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat tuberculosis.

The Mycobactin Siderophore System

Mycobacterium tuberculosis employs a dual-siderophore system to acquire iron from its environment. This system consists of the membrane-associated, lipid-soluble mycobactin and the secreted, water-soluble carboxymycobactin.[1] Carboxymycobactin is released into the extracellular milieu to chelate ferric iron (Fe³⁺) from host iron-binding proteins such as transferrin and lactoferrin. The resulting ferri-carboxymycobactin complex is then shuttled back to the mycobacterial cell surface.

Mycobactin, embedded within the unique and complex cell envelope of M. tuberculosis, acts as the acceptor of this chelated iron.[2] This transfer process is facilitated by the cell wall-associated protein HupB.[2][3] Once bound to mycobactin, the iron is transported across the cell envelope and into the cytoplasm.

Core Components of the Mycobactin-Mediated Iron Acquisition Pathway

The acquisition of iron via the mycobactin system is a multi-step process involving a cohort of specialized proteins and transport systems. The key players in this pathway are:

-

Mycobactin and Carboxymycobactin: These are the primary siderophores responsible for chelating extracellular iron.

-

HupB: A multifunctional protein that is found on the cell surface and acts as a receptor for ferri-carboxymycobactin, facilitating the transfer of iron to mycobactin.[2][3]

-

IrtAB: An inner membrane ATP-binding cassette (ABC) transporter responsible for the import of ferri-mycobactin into the cytoplasm.[4] The IrtA subunit possesses a cytosolic domain with flavin reductase activity, which is believed to reduce Fe³⁺ to ferrous iron (Fe²⁺), leading to its release from mycobactin.[2]

-

Esx-3 Secretion System: This Type VII secretion system is essential for mycobactin-mediated iron acquisition, although its precise role is still under investigation. It is hypothesized to be involved in the transport of components necessary for iron utilization or the proper localization of mycobactin within the cell envelope.[5]

Quantitative Data on Mycobactin-Iron Interaction

The efficiency of a siderophore is determined by its affinity for iron. While comprehensive kinetic data for the entire transport process is limited, the iron-binding affinity of mycobactin has been determined.

| Parameter | Value | Reference |

| Complex Stability Constant (log β₁₁₀) for Mycobactin J | ~ 43 | [1](--INVALID-LINK--) |

Note: This value indicates an extremely high affinity of mycobactin for ferric iron, surpassing that of many other well-characterized siderophores.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with mycobactin-mediated iron acquisition.

Caption: Mycobactin-mediated iron acquisition pathway in M. tuberculosis.

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

Caption: Experimental workflow for a radiolabeled iron uptake assay.

Experimental Protocols

Protocol 1: Detection of Siderophore Production using Chrome Azurol S (CAS) Agar Assay

This protocol is adapted for the detection of mycobactin, a lipophilic siderophore.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

-

Minimal medium 9 (MM9) salts

-

Agar

-

Casamino acids

-

Glucose

-

Mycobacterium tuberculosis strain of interest

-

Sterile petri dishes

-

Sterile water and glassware (acid-washed to remove trace iron)

Procedure:

-

Preparation of Blue Dye Solution:

-

Solution A: Dissolve 0.06 g of CAS in 50 ml of sterile water.

-

Solution B: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Solution C: Dissolve 0.073 g of HDTMA in 40 ml of sterile water.

-

Slowly mix Solution B with Solution A, then add Solution C while stirring. The solution should turn blue. Autoclave and store in a dark, sterile container.[6]

-

-

Preparation of CAS Agar Plates:

-

To 750 ml of sterile water, add 100 ml of 10x MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8.

-

Add 15 g of agar and autoclave.

-

Cool the agar to 50°C in a water bath.

-

Aseptically add 30 ml of a sterile 10% (w/v) casamino acids solution and 10 ml of a sterile 20% (w/v) glucose solution.

-

Slowly add 100 ml of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing without creating excessive bubbles.

-

Aseptically pour the CAS agar into sterile petri dishes and allow them to solidify.[6]

-

-

Inoculation and Incubation:

-

Grow the M. tuberculosis strain in an appropriate iron-deficient liquid medium to late-log phase.

-

Spot 5-10 µl of the bacterial culture onto the center of the CAS agar plates.

-

Incubate the plates at 37°C in a humidified incubator. Due to the slow growth of M. tuberculosis, incubation may be required for 1-3 weeks.

-

-

Observation and Quantification:

-

Siderophore production is indicated by a color change of the agar from blue to orange or yellow around the bacterial colony.

-

The diameter of the halo and the colony can be measured to calculate a siderophore production index (Halo diameter / Colony diameter).

-

Protocol 2: Radiolabeled Iron Uptake Assay

This protocol outlines the measurement of iron uptake mediated by mycobactin using radioactive iron (⁵⁵Fe).

Materials:

-

Mycobacterium tuberculosis strain of interest

-

Iron-deficient growth medium (e.g., Sauton's medium with an iron chelator like 2,2'-dipyridyl)

-

Purified mycobactin

-

⁵⁵FeCl₃

-

Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 80)

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)

-

Liquid scintillation counter

Procedure:

-

Preparation of ⁵⁵Fe-labeled Ferri-mycobactin:

-

In a sterile microcentrifuge tube, mix a known concentration of purified mycobactin (in an appropriate solvent like ethanol) with a molar excess of ⁵⁵FeCl₃.

-

Incubate at room temperature for 1-2 hours to allow for complex formation.

-

The concentration of the resulting ⁵⁵Fe-ferri-mycobactin should be determined.

-

-

Bacterial Culture Preparation:

-

Grow the M. tuberculosis strain in an iron-deficient medium to mid-log phase to induce the expression of iron uptake systems.

-

Harvest the cells by centrifugation, wash them twice with ice-cold washing buffer, and resuspend them in fresh, iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

-

Iron Uptake Assay:

-

Pre-warm the bacterial suspension to 37°C.

-

Initiate the uptake experiment by adding a known amount of ⁵⁵Fe-ferri-mycobactin to the bacterial suspension.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots (e.g., 1 ml) of the cell suspension.[7]

-

-

Separation and Measurement:

-

Immediately filter the aliquots through a glass fiber filter to separate the cells from the medium containing unincorporated ⁵⁵Fe-ferri-mycobactin.

-

Wash the filters rapidly with three volumes of ice-cold washing buffer to remove any non-specifically bound radioactivity.

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of iron taken up by the cells at each time point is calculated based on the measured radioactivity and the specific activity of the ⁵⁵Fe-ferri-mycobactin.

-

The rate of iron uptake can be determined from the initial linear phase of the uptake curve.

-

Conclusion and Future Directions

The mycobactin-mediated iron acquisition system is a testament to the remarkable adaptability of Mycobacterium tuberculosis to the iron-limited environment of the host. The intricate interplay between carboxymycobactin, mycobactin, HupB, IrtAB, and the Esx-3 system highlights a highly coordinated and efficient pathway for iron procurement. A thorough understanding of this mechanism is paramount for the development of novel therapeutic strategies that target this essential virulence pathway.

Future research should focus on elucidating the precise molecular mechanisms of each component, particularly the role of the Esx-3 secretion system and the kinetics of iron transport through the IrtAB transporter. The development of high-throughput screening assays to identify inhibitors of mycobactin biosynthesis, transport, or iron utilization holds significant promise for the discovery of new anti-tubercular agents. By disrupting this critical supply line of an essential nutrient, it may be possible to effectively "starve" the pathogen and combat the global threat of tuberculosis.

References

- 1. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics [frontiersin.org]

- 3. Iron uptake and transport by the carboxymycobactin-mycobactin siderophore machinery of Mycobacterium tuberculosis is dependent on the iron-regulated protein HupB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ABC exporter IrtAB imports and reduces mycobacterial siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genetic Regulation of the Mycobactin (mbt) Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, to acquire essential nutrients from its host is paramount for its survival and virulence. Iron, a critical cofactor for numerous cellular processes, is sequestered by the host as a defense mechanism. To counteract this, Mtb has evolved a sophisticated iron acquisition system centered around the synthesis of high-affinity iron chelators called siderophores, primarily mycobactin and carboxymycobactin. The biosynthesis of these siderophores is orchestrated by the products of the mycobactin (mbt) gene cluster. The intricate genetic regulation of the mbt cluster represents a key adaptive mechanism for Mtb within the host and presents a promising target for novel anti-tubercular drug development. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the mbt gene cluster, detailed experimental protocols for its study, and quantitative data to facilitate further research and therapeutic design.

Core Regulatory Network of the mbt Gene Cluster

The expression of the mbt gene cluster is tightly controlled in response to intracellular iron levels, primarily through the actions of a negative regulator, IdeR, and a positive regulator, HupB.

The Central Role of IdeR: An Iron-Dependent Repressor

The cornerstone of mbt gene regulation is the Iron-dependent Regulator (IdeR), a member of the Diphtheria toxin repressor (DtxR) family of metal-dependent transcriptional regulators. In the presence of high intracellular iron concentrations, IdeR acts as a repressor of the mbt gene cluster.

The mechanism of repression involves the binding of an Fe²⁺-IdeR complex to a specific 19-base pair consensus sequence known as the "iron box" (5'-TTAGGTTAGGCTAACCTAA-3') located within the promoter regions of the mbt genes. This binding sterically hinders the access of RNA polymerase to the promoter, thereby inhibiting transcription. Upon iron starvation, the Fe²⁺-IdeR complex dissociates, leaving the iron box unoccupied and permitting the transcription of the mbt genes.

Positive Regulation by HupB in Low-Iron Conditions

Under iron-limiting conditions, the histone-like protein HupB functions as a positive regulator of mbt gene expression. HupB binds to a specific site upstream of the IdeR binding site in the promoter region of mbtB. The binding of HupB is enhanced in the presence of iron, with binding observed at concentrations as low as 25 µM Fe²⁺. This suggests a model where, as iron levels begin to decrease, the repressive effect of IdeR is alleviated, allowing HupB to bind and actively promote the transcription of the mbt operon, likely by facilitating the recruitment of RNA polymerase.

Quantitative Data on mbt Gene Cluster Regulation

The regulation of the mbt gene cluster by iron availability has been quantified through various experimental approaches, including RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR). The following tables summarize key quantitative data on the differential expression of mbt genes and the binding of regulatory proteins to their promoter regions.

| Gene | Function in Mycobactin Biosynthesis | Fold Change (Iron Starvation vs. Iron Replete) | p-value | Reference |

| mbtA | Salicylate activation | 14 | <0.05 | |

| mbtB | Non-ribosomal peptide synthetase | 49 | <0.05 | |

| mbtC | Polyketide synthase | Upregulated | - | |

| mbtD | Polyketide synthase | Upregulated | - | |

| mbtE | Non-ribosomal peptide synthetase | Upregulated | - | |

| mbtF | Non-ribosomal peptide synthetase | Upregulated | - | |

| mbtG | Hydroxylase | Upregulated | - | |

| mbtH | MbtH-like protein | Upregulated | - | |

| mbtI | Isochorismate synthase | 23 | <0.05 | |

| mbtJ | Thioesterase | Upregulated | - | |

| mbtK | Acyl-AMP ligase | Upregulated | - | |

| mbtL | Acyl carrier protein | Upregulated | - | |

| mbtM | Methyltransferase | Upregulated | - | |

| mbtN | Acyl-CoA synthetase | Upregulated | - | |

| Table 1: Differential Expression of mbt Genes Under Iron Starvation. This table summarizes the fold change in expression of genes within the mbt cluster in Mycobacterium tuberculosis under iron-limiting conditions compared to iron-replete conditions. Data is compiled from RNA-seq and qRT-PCR studies. A specific fold change and p-value are provided where available in the cited literature. For other genes, "Upregulated" indicates a significant increase in expression was reported without specific quantitative values in the primary search results. |

| Regulatory Protein | DNA Target | Binding Conditions | Binding Affinity (Kd) | Reference |

| IdeR | mbtB promoter (iron box) | Fe²⁺-dependent | Not explicitly quantified | |

| HupB | mbtB promoter (upstream of iron box) | Enhanced by Fe²⁺ (≥25 µM) | Not explicitly quantified | |

| Table 2: Protein-DNA Interactions in mbt Gene Regulation. This table outlines the binding characteristics of the key regulatory proteins, IdeR and HupB, to the promoter region of the mbtB gene. While the conditions for binding are established, specific equilibrium dissociation constants (Kd) were not found in the initial search results. |

Signaling Pathway and Experimental Workflows

To visually represent the complex regulatory network and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Regulatory pathway of the mbt gene cluster in response to iron availability.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Caption: Experimental workflow for RNA Sequencing (RNA-Seq).

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for the key experiments used to study the genetic regulation of the mbt gene cluster in Mycobacterium tuberculosis.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is adapted for use with Mycobacterium tuberculosis.

1. Cell Culture and Cross-linking:

-

Grow M. tuberculosis cultures to the desired optical density (e.g., mid-log phase) under appropriate conditions (e.g., iron-replete or iron-depleted media).

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 20-30 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Harvest cells by centrifugation and wash twice with ice-cold Phosphate Buffered Saline (PBS).

2. Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Lyse the cells using mechanical disruption (e.g., bead beating), which is effective for the tough mycobacterial cell wall.

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

3. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

-

Add the specific antibody against the protein of interest (e.g., anti-IdeR or anti-HupB) and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to the antibody-chromatin mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

4. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform a series of washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for 4-6 hours or overnight to reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Library Preparation and Sequencing:

-

Prepare the sequencing library from the purified DNA by performing end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Perform size selection of the library.

-

Sequence the library on a high-throughput sequencing platform.

7. Data Analysis:

-

Align the sequencing reads to the M. tuberculosis reference genome.

-

Use a peak-calling algorithm to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP).

-

Perform motif analysis on the identified peaks to find consensus binding sequences.

RNA Sequencing (RNA-Seq)

This protocol outlines the steps for differential gene expression analysis in M. tuberculosis.

1. Mtb Culture and RNA Extraction:

-

Grow M. tuberculosis cultures under the desired experimental conditions (e.g., iron-replete and iron-starved).

-

Harvest the cells and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen).

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

-

Extract total RNA using a TRIzol-based method followed by a column purification step to ensure high purity.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. RNA Quality Control and Ribosomal RNA (rRNA) Depletion:

-

Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Deplete the ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available kit specific for bacteria.

3. Library Preparation and Sequencing:

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the cDNA library by PCR.

-

Sequence the library on a high-throughput sequencing platform.

4. Data Analysis:

-

Assess the quality of the raw sequencing reads.

-

Align the reads to the M. tuberculosis reference genome.

-

Quantify the number of reads mapping to each gene.

-

Perform differential gene expression analysis between the experimental conditions (e.g., iron-starved vs. iron-replete) using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for studying the in vitro interaction between a purified regulatory protein and a target DNA sequence.

1. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the DNA region of interest (e.g., the mbtB promoter containing the iron box).

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

-

Purify the labeled probe to remove unincorporated label.

2. Binding Reaction:

-

Set up binding reactions in a small volume (e.g., 20 µL) containing a binding buffer, the labeled probe, and varying concentrations of the purified regulatory protein (e.g., IdeR or HupB).

-

For studying the effect of cofactors, include them in the reaction (e.g., varying concentrations of Fe²⁺ for IdeR).

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays to confirm specificity, add an excess of unlabeled specific probe.

-

Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

3. Native Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a non-denaturing polyacrylamide gel.

-

Add a loading dye to the binding reactions.

-

Load the samples

An In-depth Technical Guide on the Core Functions of Carboxymycobactin and Mycobactin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis. To acquire this essential metal from the iron-limited host environment, the bacterium employs a sophisticated siderophore-mediated iron acquisition system. This system relies on two key players: carboxymycobactin and mycobactin. This technical guide provides a comprehensive overview of the distinct yet coordinated functions of these two siderophores, detailing their biochemical properties, the molecular machinery involved in their transport, and the intricate regulatory networks that govern their production. Detailed experimental protocols for studying these siderophores and visual representations of the key pathways are included to facilitate further research and drug development efforts targeting this critical virulence mechanism.

Introduction: The Dual Siderophore System of Mycobacterium tuberculosis

Mycobacterium tuberculosis utilizes a two-component siderophore system to efficiently scavenge and internalize iron. This system consists of a soluble, extracellular siderophore, carboxymycobactin, and a lipophilic, cell wall-associated siderophore, mycobactin.[1][2] Their coordinated action allows the bacterium to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin.[3]

Carboxymycobactin , the water-soluble component, is secreted into the extracellular milieu to chelate ferric iron (Fe³⁺).[3][4] Its higher polarity, due to a shorter alkyl chain, allows it to diffuse through the aqueous environment and capture iron from various host sources.[5]

Mycobactin , on the other hand, is a more lipophilic molecule with a long alkyl chain that anchors it within the mycobacterial cell wall.[1] It is believed to act as an iron shuttle, accepting the iron captured by carboxymycobactin and facilitating its transport across the complex and impermeable mycobacterial cell envelope.[5]

Comparative Analysis of Carboxymycobactin and Mycobactin

While both siderophores share a common core structure for iron chelation, their differing physical and chemical properties dictate their distinct roles in iron acquisition.[5]

Structural and Physicochemical Properties

| Property | Carboxymycobactin | Mycobactin | Reference(s) |

| Location | Extracellular, Secreted | Cell Wall-Associated | [1][3] |

| Solubility | Water-soluble | Lipophilic | [4][5] |

| Alkyl Chain Length | Shorter (2-9 carbons) | Longer (10-21 carbons) | [5] |

| Iron Binding Moiety | Hydroxamate and salicylate groups | Hydroxamate and salicylate groups | [5] |

| Iron (Fe³⁺) Binding Affinity (log β₁₁₀) | Estimated to be very high (~10³⁰) | Estimated to be very high (~10³⁰), with some studies on related species suggesting it could be ~43 | [3][6][7] |

Note: Precise, experimentally determined log β₁₁₀ values for carboxymycobactin and mycobactin from M. tuberculosis are not consistently reported in the literature. The provided values are estimations based on their high affinity for iron and studies on related mycobacterial siderophores.

The Iron Acquisition Pathway: A Coordinated Effort

The acquisition of iron via the carboxymycobactin-mycobactin system is a multi-step process involving secretion, iron scavenging, transport, and regulation.

Biosynthesis and Secretion

The biosynthesis of both carboxymycobactin and mycobactin is orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA-N).[8] The core structure is synthesized, and the length of the acyl chain is modified to produce either the soluble carboxymycobactin or the lipophilic mycobactin.[8]

Iron Scavenging and Transport

The secreted carboxymycobactin captures ferric iron from the host environment. The resulting ferri-carboxymycobactin complex is then recognized and transported across the outer membrane. Subsequently, the ATP-binding cassette (ABC) transporter IrtAB is responsible for the import of ferri-carboxymycobactin across the inner membrane.[9][10] It is proposed that iron is then transferred from carboxymycobactin to the cell wall-associated mycobactin, which acts as an intermediary, shuttling the iron further into the cell.[10]

Regulatory Network of Siderophore Biosynthesis

The expression of the mbt genes, and thus the production of both siderophores, is tightly regulated in response to iron availability. This regulation is primarily mediated by the iron-dependent regulator (IdeR) and the histone-like protein HupB.[11][12]

-

IdeR (Iron-dependent Regulator): In iron-replete conditions, IdeR binds to Fe²⁺ and acts as a transcriptional repressor, binding to the promoter regions of the mbt genes and blocking their transcription.[11][13]

-

HupB: Under iron-limiting conditions, IdeR is inactive, and HupB acts as a positive regulator, binding to the promoter of the mbtB gene and activating the transcription of the mbt operon.[12][14]

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This colorimetric assay is a universal method for detecting siderophores. Siderophores will chelate iron from the blue CAS-iron complex, resulting in a color change to orange.[15]

Materials:

-

CAS solution: 0.06 g CAS in 50 mL dH₂O

-

HDTMA solution: 0.073 g HDTMA in 40 mL dH₂O

-

FeCl₃ solution: 1 mM FeCl₃ in 10 mM HCl

-

Piperazine-HCl buffer (pH 5.6)

-

Agar plates

Protocol:

-

Prepare the CAS solution and HDTMA solution separately.

-

Slowly add the FeCl₃ solution to the CAS solution while stirring.

-

Slowly add the HDTMA solution to the CAS-iron mixture while stirring to form the dark blue CAS reagent.

-

Prepare agar medium and autoclave. Cool to 50°C.

-

Mix the CAS reagent with the molten agar in a 1:9 ratio.

-

Pour the CAS agar plates and allow them to solidify.

-

Spot bacterial cultures onto the plates and incubate at 37°C.

-

Observe for the formation of an orange halo around the colonies, indicating siderophore production.[16]

Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron by mycobacterial cells.

Materials:

-

Mycobacterial culture grown in low-iron medium

-

⁵⁵FeCl₃

-

Carboxymycobactin (purified)

-

Washing buffer (e.g., PBS with 0.05% Tween 80)

-

Scintillation fluid and counter

Protocol:

-

Grow M. tuberculosis to mid-log phase in iron-depleted medium.

-

Prepare a solution of ⁵⁵Fe-carboxymycobactin by incubating ⁵⁵FeCl₃ with an excess of carboxymycobactin.

-

Harvest and wash the mycobacterial cells and resuspend them in fresh medium.

-

Add the ⁵⁵Fe-carboxymycobactin complex to the cell suspension.

-

Incubate at 37°C for various time points.

-

Stop the uptake by rapidly filtering the cells through a membrane filter and washing extensively with cold washing buffer to remove extracellular ⁵⁵Fe.

-

Measure the radioactivity associated with the cells using a scintillation counter.[17]

Quantitative Real-Time PCR (qRT-PCR) for mbt Gene Expression

This method allows for the quantification of the expression levels of the mbt genes under different conditions.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the mbt genes and a housekeeping gene (e.g., sigA)

Protocol:

-

Grow M. tuberculosis under iron-replete and iron-deplete conditions.

-

Extract total RNA from the bacterial cells.

-

Perform DNase treatment to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for the target mbt genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[18]

Example Primers for mbtB:

-

Forward: 5'-GTCGGTGCTGTCGTTGGTAT-3'

-

Reverse: 5'-AGCGAGACGTAGTTGGCCTC-3'

(Note: Primer sequences should be validated for specificity and efficiency before use.)

Conclusion and Future Directions

The carboxymycobactin-mycobactin system is a critical virulence factor for M. tuberculosis, enabling its survival in the iron-poor host environment. A thorough understanding of the functions of these siderophores, their transport mechanisms, and their regulation is crucial for the development of novel anti-tubercular therapies. Targeting this essential pathway, for instance, by inhibiting the biosynthesis of these siderophores or blocking their transport, represents a promising strategy for the development of new drugs to combat tuberculosis. Further research into the precise molecular interactions within this system will undoubtedly unveil new vulnerabilities that can be exploited for therapeutic intervention.

References

- 1. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mycobacterium tuberculosis High-Affinity Iron Importer, IrtA, Contains an FAD-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A reevaluation of iron binding by Mycobactin J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative molecular dynamics reveal the conformational dynamics of the IrtAB-cMBT complex in mycobacterial iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Iron-Regulated Protein HupB of Mycobacterium tuberculosis Positively Regulates Siderophore Biosynthesis and Is Essential for Growth in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Siderophore Detection assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]

Mycobactin Analogues as Potential Drug Candidates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has an absolute requirement for iron to establish and maintain an infection. To acquire this essential nutrient within the iron-deprived environment of the host, Mtb employs a sophisticated iron acquisition system based on small, iron-chelating molecules called siderophores—specifically, mycobactin and carboxymycobactin. The biosynthetic pathway for these siderophores is unique to mycobacteria and essential for their virulence, making it an attractive target for novel anti-tubercular drug development. This guide provides a technical overview of the development of mycobactin analogues as potential drug candidates, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

The Mycobactin Biosynthesis Pathway: A Prime Therapeutic Target